molecular formula C17H16Cl2N2O2 B5548763 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide

Cat. No.: B5548763
M. Wt: 351.2 g/mol
InChI Key: RHPJWTOKDDMYRV-AWQFTUOYSA-N
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Description

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C17H16Cl2N2O2 and its molecular weight is 351.2 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2,6-dichlorobenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide is 350.0588831 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

A study on the synthesis and molecular docking of novel compounds, including pyridine and fused pyridine derivatives, was conducted to evaluate their binding energies towards specific target proteins. These compounds demonstrated antimicrobial and antioxidant activities, highlighting their potential in medicinal chemistry and drug development (Flefel et al., 2018).

α-Glucosidase Inhibitory Potential

Another research focused on synthesizing N-aryl/aralkyl derivatives of certain acetamide compounds, revealing potent α-glucosidase inhibitory activity. These findings are crucial for developing new therapeutic agents for diabetes management (Iftikhar et al., 2019).

Anti-oxidant and Anti-bacterial Activities

A series of N'-arylmethylidene derivatives were synthesized, displaying significant anti-oxidant and anti-bacterial activities. This research underscores the importance of these compounds in creating new antimicrobial and antioxidant agents (Ahmad et al., 2010).

Antitubercular Activity

The synthesis of benzamide derivatives indicated promising antitubercular activity against Mycobacterium tuberculosis. This study contributes to the search for effective treatments against tuberculosis (Nimbalkar et al., 2018).

Antimicrobial Activity

Research on phthalazinone derivatives showed good antibacterial activities, suggesting the potential of these compounds in combating bacterial infections (Fatehia & Mohamed, 2010).

Anticancer Activity

Novel 1,4-dihydropyridine-3,5-Dicarbohydrazones were synthesized and demonstrated good anticancer activity, offering insights into new cancer therapies (Gomha et al., 2020).

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2/c1-11-6-7-16(12(2)8-11)23-10-17(22)21-20-9-13-14(18)4-3-5-15(13)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPJWTOKDDMYRV-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.